Isepacin
Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds, such as Isepacin, often involves palladium-catalyzed intramolecular dehydrogenative cross-coupling reactions. For instance, the construction of fused N-heterocyclic scaffolds, a process relevant to the synthesis of Isepacin, utilizes Pd(OAc)2-catalyzed reactions between tertiary enamides and arenes to synthesize isoindolobenzazepine alkaloids under mild conditions (Zhu, Tong, Zhu, & Wang, 2019). This method highlights the versatility of palladium catalysis in synthesizing complex molecular architectures.
Molecular Structure Analysis
The molecular structure of compounds similar to Isepacin can be elucidated using spectroscopic techniques such as FT-IR, NMR, and mass spectroscopy. For azepine-based molecules, these techniques provide detailed insights into the molecular framework and functional groups present (Kollur, Castro, Frau, & Glossman‐Mitnik, 2019). Understanding the molecular structure is crucial for predicting chemical reactivity and interactions.
Chemical Reactions and Properties
Chemical reactivity properties of azepin-based molecules, indicative of compounds like Isepacin, are studied through Conceptual Density Functional Theory (CDFT). This approach estimates the global and local reactivity descriptors, providing insights into the nucleophilic and electrophilic attack sites (Kollur et al., 2019). Such studies are essential for understanding the chemical behavior of Isepacin under various conditions.
Scientific Research Applications
Pharmacological Research
Pharmacoepidemiologic studies, integral to therapeutic risk management and comparative effectiveness research, provide insights into healthcare product effects, including drugs like Isepacin. These studies assist in evaluating health care systems, interventions, and health-related behaviors, playing a crucial role in balancing benefits and risks of products such as Isepacin (Pharmacoepidemiology and Drug Safety, 2016).
Aminoglycoside Development
Research in aminoglycoside intermediates, crucial for developing drugs like Isepacin, focuses on overcoming challenges such as ototoxicity and nephrotoxicity. Isepacin, a novel broad-spectrum aminoglycoside, showcases high stability and low inactivation by enzymes, highlighting the importance of semi-synthetic derivatives in modern pharmacology (Bulletin of The Korean Chemical Society, 2003).
Antimicrobial Applications
Isepacin, as an aminoglycoside, has been tested for antimicrobial efficacy. Studies have shown its effectiveness against gentamicin-resistant gram-negative bacilli and enterococci, both alone and combined with broad-spectrum beta-lactams. This suggests its potential use in treating resistant bacterial infections (Journal of chemotherapy, 1991).
Analytical Method Development
Analytical methods for measuring Isepacin in biological fluids like plasma and urine have been developed, using techniques like high-performance liquid chromatography. Such methods are essential for pharmacokinetic studies and drug monitoring, ensuring accurate and efficient measurement of Isepacin levels (Journal of chromatography, 1990).
Synergistic Studies
Research into the synergistic effects of Isepacin with other antibiotics, particularly beta-lactams, against pathogens like Pseudomonas aeruginosa, has demonstrated increased protective effects compared to individual antibiotics. These findings are crucial for developing effective combination therapies in treating bacterial infections (The Japanese journal of antibiotics, 1988).
properties
IUPAC Name |
(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXRHRXGIWOVDQ-MGAUJLSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N5O16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isepacin | |
CAS RN |
67814-76-0, 393574-17-9 | |
Record name | D-Streptamine, O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-N1-[(2S)-3-amino-2-hydroxy-1-oxopropyl]-2-deoxy-, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67814-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isepamicin monosulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393574179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISEPAMICIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2L211KBUV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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